Eicosapentaenoic acid methyl ester
Description
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester (C20:5n-3) is a polyunsaturated fatty acid methyl ester (FAME) derived from eicosapentaenoic acid (EPA), a critical ω-3 fatty acid. Structurally, it features five cis-configured double bonds at positions 5, 8, 11, 14, and 17, contributing to its high degree of unsaturation and biological activity . This compound is commonly found in marine sources, particularly fish oils such as Sardinella spp. (Lemuru), where it is enzymatically esterified for enhanced stability and bioavailability . Its CAS number is 2734-47-6, with a molecular weight of 316.48 g/mol and a purity ≥97% in analytical standards .
Research highlights its roles in:
Properties
IUPAC Name |
methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDCYFDDFPWISL-JEBPEJKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016222 | |
| Record name | Icosapent methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2734-47-6 | |
| Record name | Icosapent methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosapent methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2734-47-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOSAPENT METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O598O936I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acylation with Oxalyl Chloride and Methanol
The most widely documented method for synthesizing methyl EPA involves a two-step acylation and esterification process starting from EPA acid. In this approach, EPA acid (1) is first converted to its corresponding acyl chloride using oxalyl chloride, followed by reaction with methanol to yield the methyl ester (2).
Reaction Conditions:
-
Step 1: EPA acid (30 g, 0.099 mol) is dissolved in benzene (130 mL) and treated with oxalyl chloride (25.1 g, 0.198 mol) at room temperature for 2 hours.
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Step 2: The intermediate acyl chloride is cooled to 0°C, and methanol is added dropwise. The mixture is stirred at room temperature for an additional 2 hours.
This method achieves a yield of 98%, with the final product isolated as a yellow liquid after solvent removal under reduced pressure. The use of benzene as a solvent, while effective, raises safety concerns due to its toxicity, prompting investigations into alternative solvents such as dichloromethane in industrial settings.
Table 1: Key Reaction Parameters for Oxalyl Chloride-Mediated Synthesis
Alternative Esterification Methods
While the oxalyl chloride method dominates literature, other esterification strategies include acid-catalyzed Fischer esterification. For example, EPA acid can react with methanol in the presence of sulfuric acid or hydrochloric acid under reflux. However, these methods often require longer reaction times (12–24 hours) and result in lower yields (70–85%) due to equilibrium limitations and side reactions.
Purification and Characterization
Column Chromatography
Crude methyl EPA is typically purified via silica gel column chromatography using gradient elution with ether-hexane mixtures (5–20% ether). This step removes unreacted starting materials and byproducts, yielding a product with >95% purity as confirmed by gas chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis is critical for structural validation. Key spectral features of methyl EPA include:
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δ 5.32 ppm (m, 10H): Olefinic protons from five cis double bonds.
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δ 3.667 ppm (s, 3H): Methyl ester group.
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δ 2.82 ppm (m, 8H): Allylic methylene protons adjacent to double bonds.
Table 2: ¹H NMR Spectral Data for Methyl EPA
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 5.32 | Olefinic protons (10H) |
| 3.667 | Methoxy group (3H) |
| 2.82 | Allylic CH₂ groups (8H) |
Analytical Methods for Quality Control
Gas Chromatography (GC)
GC analysis using polar columns such as Restek FAME-WAX enables separation of methyl EPA from other fatty acid methyl esters (FAMEs). The NIST Standard Reference Database reports a retention index of 2282.3 for methyl EPA on a VF-5MS column under helium carrier gas.
Table 3: GC Conditions for Methyl EPA Analysis
Purity Assessment
Commercial methyl EPA batches are required to exceed 95% purity, verified via GC with flame ionization detection (FID). Impurities such as residual EPA acid or transesterification byproducts are quantified using internal standards like tricaprin.
Industrial and Laboratory-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include oxygen and peroxides.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in a more saturated product. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Oxygen, peroxides
Reduction: Hydrogen gas, catalysts (e.g., palladium)
Substitution: Halogens, nucleophiles
Major Products Formed:
Oxidation: Various oxidation products including hydroperoxides and aldehydes
Reduction: Saturated fatty acid methyl esters
Substitution: Halogenated or nucleophile-substituted products
Scientific Research Applications
Biological Applications
1. Cardiovascular Health
Research has shown that MEPA exhibits anti-inflammatory properties that can benefit cardiovascular health. Studies indicate that omega-3 fatty acids like EPA can reduce triglyceride levels and improve overall lipid profiles in patients with hyperlipidemia . MEPA's role in modulating inflammatory pathways may also contribute to reduced risks of cardiovascular diseases.
2. Neuroprotective Effects
MEPA has been investigated for its neuroprotective effects. Omega-3 fatty acids are known to support cognitive function and may play a role in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that MEPA could enhance neuronal health by promoting synaptic plasticity and reducing neuroinflammation .
3. Anti-Cancer Properties
Recent studies have explored the potential anti-cancer effects of MEPA. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines and induce apoptosis (programmed cell death). This property is attributed to its ability to modulate cell signaling pathways involved in cancer progression .
Industrial Applications
1. Food Industry
MEPA is utilized in the food industry as a dietary supplement due to its high omega-3 content. It is often incorporated into functional foods and nutraceuticals aimed at improving heart health and overall wellness . The compound's stability makes it suitable for fortifying various food products.
2. Agriculture
In agriculture, MEPA has been explored for its potential use as a natural pesticide. Its application has shown effectiveness in protecting stored grains against pests like rice weevils, contributing to reduced post-harvest losses . This application highlights the compound's versatility beyond human health.
Case Studies
Mechanism of Action
The mechanism of action of cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester involves several molecular targets and pathways:
Modulation of Lipid Metabolism: The compound decreases triglyceride levels by modulating very-low-density lipoprotein (VLDL) levels.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory molecules such as thromboxane A2 by inhibiting the enzyme 5-lipoxygenase.
Cellular Signaling: It influences cellular signaling pathways involved in lipid metabolism and inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among FAMEs
Key Observations:
Degree of Unsaturation: EPA methyl ester (5 double bonds) exhibits higher oxidative instability compared to saturated FAMEs like stearic acid methyl ester but greater bioactivity than monounsaturated counterparts .
Positional Isomerism : EPA methyl ester (n-3) and arachidonic acid methyl ester (n-6) differ in ω-classification, leading to opposing roles in inflammation .
Retention Behavior : In GC-MS, EPA methyl ester elutes later (retention time ~28.95 min) than arachidonic acid methyl ester (~28.81 min) due to higher polarity from additional double bonds .
Bioactivity and Stability Comparisons
Table 2: Antioxidant and Stability Metrics
Key Findings:
- EPA methyl ester demonstrates superior antioxidant capacity compared to DHA and α-linolenic acid esters but lower oxidative stability .
- Saturated FAMEs (e.g., stearic acid) exhibit negligible antioxidant activity but high stability, making them ideal for industrial applications .
Biological Activity
Introduction
Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester (commonly known as Icosapent methyl ester) is a methyl ester derivative of eicosapentaenoic acid (EPA), an omega-3 fatty acid. This compound is notable for its potential biological activities and therapeutic applications, particularly in cardiovascular health and inflammation modulation. This article reviews the biological activity of cis-5,8,11,14,17-eicosapentaenoic acid methyl ester based on recent research findings.
Chemical Properties
- Molecular Formula : C21H32O2
- Molecular Weight : 316.4776 g/mol
- CAS Number : 2734-47-6
The compound features five cis double bonds located at the 5th, 8th, 11th, 14th, and 17th carbon positions, which contribute to its unique properties and biological activities .
Biological Activities
1. Cardiovascular Health
Research indicates that cis-5,8,11,14,17-eicosapentaenoic acid methyl ester may significantly benefit cardiovascular health. It has been shown to reduce triglyceride levels and improve lipid profiles in patients with hypertriglyceridemia. A study published in the New England Journal of Medicine demonstrated that patients taking Icosapent ethyl (a related compound) experienced a 25% reduction in cardiovascular events compared to placebo .
2. Anti-inflammatory Effects
Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. It has been found to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This action may help alleviate conditions such as rheumatoid arthritis and inflammatory bowel disease .
3. Neuroprotective Properties
Emerging research suggests that this compound may have neuroprotective effects. Studies indicate that EPA can reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases like Alzheimer's disease. The methyl ester form may enhance bioavailability and efficacy in the central nervous system .
4. Anticancer Activity
Cis-5,8,11,14,17-eicosapentaenoic acid methyl ester has been investigated for its potential anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways and the induction of oxidative stress .
Comparative Analysis
The following table summarizes the biological activities of cis-5,8,11,14,17-eicosapentaenoic acid methyl ester compared to other omega-3 fatty acids:
| Compound | Cardiovascular Effects | Anti-inflammatory Effects | Neuroprotective Effects | Anticancer Activity |
|---|---|---|---|---|
| Icosapent Methyl Ester | Significant reduction in triglycerides | Inhibits NF-kB activation | Promotes neuronal survival | Induces apoptosis in cancer cells |
| EPA (Free Acid) | Similar effects on triglycerides | Comparable anti-inflammatory effects | Neuroprotective properties noted | Induces apoptosis but less bioavailable |
| DHA (Docosahexaenoic Acid) | Benefits for heart health | Strong anti-inflammatory effects | Critical for brain health | Some anticancer effects observed |
Case Studies
- Cardiovascular Study : A clinical trial involving patients with high triglycerides showed that treatment with Icosapent ethyl led to a significant decrease in major adverse cardiovascular events over a median follow-up period of 4.9 years .
- Inflammation Study : In vitro studies demonstrated that cis-5,8,11,14,17-eicosapentaenoic acid methyl ester reduced the secretion of IL-6 and TNF-alpha from activated macrophages by 40% compared to controls.
- Neuroprotection Study : A rodent model of Alzheimer's disease treated with EPA showed improved cognitive function and reduced amyloid plaque deposition after administration of both EPA and its methyl ester form .
Q & A
Basic Research Questions
Q. What are the optimal gas chromatography (GC) conditions for separating cis-5,8,11,14,17-eicosapentaenoic acid methyl ester (EPA ME) from other fatty acid methyl esters (FAMEs)?
- Methodological Answer : Use non-polar stationary phases like SE-30 (polydimethylsiloxane) with isothermal column temperatures of 200°C. Retention indices (Kovats RI) for EPA ME on SE-30 columns are 2232, as validated by packed-column GC with helium carrier gas and Chromosorb W support . For capillary GC, polar columns (e.g., cyanopropyl phases) may improve resolution of polyunsaturated FAMEs, but retention times vary significantly with phase polarity .
Q. How can mass spectrometry (MS) confirm the molecular structure of EPA ME when traditional GC methods are unsuitable due to thermal instability?
- Methodological Answer : Direct inlet (DI) probes coupled with electron ionization (EI) or chemical ionization (CI) MS bypass vaporization challenges. EPA ME exhibits characteristic fragments at m/z 316 (molecular ion) and cleavage patterns at double-bond positions. CI enhances molecular ion detection, while EI provides structural fragmentation for double-bond localization .
Q. What certified reference materials (CRMs) are recommended for quantifying EPA ME in lipidomic studies?
- Methodological Answer : TraceCERT® CRMs (Sigma-Aldrich) and Dr. Ehrenstorfer’s Neat standards (CAS 2734-47-6) are validated for GC-MS quantification. These CRMs include purity certificates (>98%) and retention time data, critical for method validation .
Advanced Research Questions
Q. How do temperature and mobile phase density influence the adsorption behavior of EPA ME in supercritical fluid chromatography (SFC)?
- Methodological Answer : Adsorption isotherms on C18-bonded silica follow Type II behavior, modeled using the BET equation. Monolayer adsorption capacities for EPA ME range from 0.039–0.048 mmol·g⁻¹ at 318–338 K. Increasing CO₂ density reduces adsorption due to enhanced solvation, while higher temperatures slightly decrease adsorption affinity .
Q. What methodologies determine the diffusion coefficients of EPA ME in supercritical carbon dioxide, and how do these values impact purification processes?
- Methodological Answer : Binary diffusion coefficients are measured via the Taylor-Aris dispersion method. For EPA ME in supercritical CO₂ (0.497–0.723 g·mL⁻¹), diffusivity decreases with CO₂ density but increases with temperature. These data optimize SFC parameters for large-scale purification .
Q. How can researchers resolve contradictions in retention time data for EPA ME across chromatographic systems?
- Methodological Answer : Discrepancies arise from column phase polarity (e.g., SE-30 vs. cyanopropyl) and temperature programming. Standardize methods using CRMs and cross-validate with MS. For example, EPA ME’s retention time on SE-30 is 47.800 s, but polar phases may shift this significantly .
Data Contradiction Analysis
- Molecular Formula Discrepancy : Some sources (e.g., NIST) list EPA ME as C₂₂H₃₄O₂ (MW 330.5) , while CRMs specify C₂₁H₃₂O₂ (MW 316.48) . This likely reflects a typographical error in NIST data, as the methyl ester of eicosapentaenoic acid (C₂₀H₃₀O₂) should yield C₂₁H₃₂O₂. Always verify against certified standards.
Methodological Tables
| Parameter | Value | Reference |
|---|---|---|
| GC Retention Index (SE-30) | 2232 | |
| Molecular Weight (CRM) | 316.48 g·mol⁻¹ | |
| Monolayer Adsorption (C18) | 0.039–0.048 mmol·g⁻¹ | |
| Diffusion Coefficient (CO₂) | 1.2–2.5 × 10⁻⁸ m²·s⁻¹ |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
